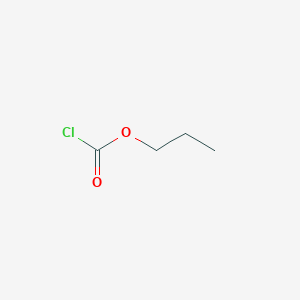
Esorubicin hydrochloride
Vue d'ensemble
Description
Chlorhydrate d'Esorubicine: est un dérivé synthétique de l'antibiotique antinéoplasique anthracycline doxorubicine. Il est connu pour son activité antinéoplasique potentielle et est utilisé dans le traitement de divers types de cancer, notamment le cancer du sein, de l'ovaire et de la vessie. Le chlorhydrate d'Esorubicine agit en se liant à l'ADN, en empêchant sa réplication et en inhibant la croissance cellulaire.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: : Le chlorhydrate d'Esorubicine est synthétisé à partir de la doxorubicine par une série de réactions chimiques. La synthèse implique l'intercalation du composé dans l'ADN et l'inhibition de la topoisomérase II, ce qui affecte la réplication de l'ADN et interfère finalement avec la synthèse de l'ARN et des protéines .
Méthodes de production industrielle: : La production industrielle du chlorhydrate d'Esorubicine implique l'utilisation de produits chimiques de référence de haute qualité et des tests de compétence pour garantir la pureté et l'efficacité du composé .
Analyse Des Réactions Chimiques
Types de réactions: : Le chlorhydrate d'Esorubicine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont cruciales pour son activité antinéoplasique.
Réactifs et conditions courants: : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers solvants. Les conditions de ces réactions sont soigneusement contrôlées pour garantir les transformations chimiques souhaitées.
Principaux produits formés: : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate d'Esorubicine qui présentent différents niveaux d'activité antinéoplasique.
Applications de la recherche scientifique
Chimie: : En chimie, le chlorhydrate d'Esorubicine est utilisé comme matériau de référence pour étudier les propriétés chimiques et les réactions des antibiotiques anthracyclines.
Biologie: : En biologie, il est utilisé pour étudier les effets de l'intercalation de l'ADN et de l'inhibition de la topoisomérase II sur la croissance et la réplication cellulaires.
Médecine: : En médecine, le chlorhydrate d'Esorubicine est utilisé dans le traitement de divers types de cancer, notamment le cancer du sein, de l'ovaire et de la vessie. Il a été constaté qu'il présente de nombreux avantages et limites pour une utilisation dans des expériences de laboratoire.
Industrie: : Dans l'industrie, le chlorhydrate d'Esorubicine est utilisé dans la production de médicaments antinéoplasiques et d'autres produits pharmaceutiques.
Mécanisme d'action
Le chlorhydrate d'Esorubicine exerce ses effets en s'intercalant dans l'ADN et en inhibant la topoisomérase II. Cette inhibition empêche la réplication de l'ADN et interfère finalement avec la synthèse de l'ARN et des protéines. Le composé génère également des radicaux libres qui provoquent des dommages cellulaires et de l'ADN . Les cibles moléculaires et les voies impliquées comprennent l'ADN, la topoisomérase II et diverses protéines cellulaires .
Applications De Recherche Scientifique
Chemistry: : In chemistry, Esorubicin Hydrochloride is used as a reference material for studying the chemical properties and reactions of anthracycline antibiotics.
Biology: : In biology, it is used to study the effects of DNA intercalation and topoisomerase II inhibition on cell growth and replication.
Medicine: : In medicine, this compound is used in the treatment of various types of cancer, including breast, ovarian, and bladder cancer. It has been found to have numerous advantages and limitations for use in laboratory experiments.
Industry: : In the industry, this compound is used in the production of antineoplastic drugs and other pharmaceutical products.
Mécanisme D'action
Esorubicin Hydrochloride exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This inhibition prevents DNA replication and ultimately interferes with RNA and protein synthesis. The compound also generates free radicals that cause cell and DNA damage . The molecular targets and pathways involved include DNA, topoisomerase II, and various cellular proteins .
Comparaison Avec Des Composés Similaires
Composés similaires: : Les composés similaires au chlorhydrate d'Esorubicine comprennent la doxorubicine, l'épirubicine et d'autres antibiotiques anthracyclines .
Unicité: : Le chlorhydrate d'Esorubicine est unique par sa cardiotoxicité réduite par rapport à la doxorubicine, ce qui en fait une alternative plus sûre pour le traitement du cancer. Il présente également une orientation spatiale différente du groupe hydroxyle au carbone 4' du sucre, ce qui peut expliquer son élimination plus rapide et sa toxicité réduite .
Propriétés
IUPAC Name |
(7S,9S)-7-[(2S,4R,6S)-4-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10.ClH/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33;/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3;1H/t11-,12+,16-,18-,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFNNLSZHVHCEK-YGCMNLPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63521-85-7 (Parent) | |
| Record name | Esorubicin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90213783 | |
| Record name | Esorubicin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63950-06-1 | |
| Record name | Esorubicin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63950-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esorubicin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esorubicin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2S-[2α(8R*,10R*),4β,6β]]-10-[(4-aminotetrahydro-6-methyl-2H-pyran-2-yl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESORUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UB1JJT82D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B48035.png)



![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)









